3-Sulfanyl-L-tyrosine
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Overview
Description
3-Sulfanyl-L-tyrosine is a sulfur-containing derivative of the amino acid L-tyrosine It is characterized by the presence of a thiol group (-SH) attached to the third carbon of the tyrosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanyl-L-tyrosine typically involves the introduction of a thiol group into the tyrosine molecule. One common method is the nucleophilic substitution reaction where L-tyrosine is treated with thiolating agents under controlled conditions. For example, the reaction of L-tyrosine with thiourea in the presence of a base can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic catalysis or microbial fermentation. These methods offer advantages in terms of selectivity, yield, and environmental sustainability. For instance, the use of tyrosine ammonia lyase (TAL) in combination with sulfur-containing substrates can facilitate the production of this compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Sulfanyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Thiolating agents like thiourea or thioacetic acid are used under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various sulfur-containing derivatives.
Scientific Research Applications
3-Sulfanyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its role in protein modification and enzyme activity regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of biologically active molecules
Mechanism of Action
The mechanism of action of 3-Sulfanyl-L-tyrosine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
L-Cysteine: Another sulfur-containing amino acid with a thiol group.
L-Methionine: Contains a sulfur atom but in the form of a thioether.
3-Bromo-L-tyrosine: A halogenated derivative of L-tyrosine.
Comparison:
Uniqueness: 3-Sulfanyl-L-tyrosine is unique due to the specific position of the thiol group on the tyrosine molecule, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
742639-25-4 |
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Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3S/c10-6(9(12)13)3-5-1-2-7(11)8(14)4-5/h1-2,4,6,11,14H,3,10H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
YUIMQARXTGWESJ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)S)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)S)O |
Origin of Product |
United States |
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